

Adenosine Dialdehyde: A Technical Guide to its Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Adenosine dialdehyde

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Abstract

Adenosine dialdehyde, also known as periodate-oxidized adenosine or AdOx, is a synthetic purine nucleoside analogue with significant utility in biomedical research. Formed by the periodate oxidation of adenosine, its defining structural feature is the cleavage of the ribose ring to form two aldehyde functionalities. This structural modification is the basis of its potent biological activity as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase. By inhibiting this key enzyme, **adenosine dialdehyde** indirectly modulates cellular methylation processes, making it a valuable tool for studying the role of methylation in various physiological and pathological conditions, including cancer and viral infections. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of **adenosine dialdehyde**, along with detailed experimental protocols for its use.

Chemical Properties and Structure

Adenosine dialdehyde is derived from the natural nucleoside adenosine through a specific chemical modification. The oxidation of the vicinal diol at the 2' and 3' positions of the ribose moiety results in the formation of two aldehyde groups.

Physicochemical Properties

A summary of the key physicochemical properties of **adenosine dialdehyde** is presented in Table 1. The presence of the polar adenine base and the reactive aldehyde groups influences its solubility and stability. It is sparingly soluble in aqueous solutions like PBS and requires organic solvents such as DMSO for the preparation of stock solutions for in vitro experiments. [1] For in vivo applications, specific formulations are necessary to achieve appropriate concentrations and bioavailability.[2]

Table 1: Physicochemical Properties of **Adenosine Dialdehyde**

Property	Value	Reference(s)
IUPAC Name	6-amino- α -(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde	[1]
Synonyms	Adenosine-2',3'-dialdehyde, Periodate-oxidized adenosine, AdOx	[3]
CAS Number	34240-05-6	[3]
Molecular Formula	C ₁₀ H ₁₁ N ₅ O ₄	[1]
Molecular Weight	265.23 g/mol	[1]
Appearance	Crystalline solid	[4]
Solubility	DMSO: ~19 mg/mL (71.63 mM)	[1]
DMF: 10 mg/mL	[1]	
PBS (pH 7.2): 0.1 mg/mL	[1]	
UV Maximum (λ_{max})	259 nm	[1]
Storage	Powder: -20°C for up to 3 years	[1]
In solvent: -80°C for up to 1 year	[4]	

Chemical Structure

The structure of **adenosine dialdehyde** is characterized by the purine base adenine linked to a modified ribose sugar where the C2'-C3' bond has been cleaved to form two aldehyde groups.

Caption: Chemical structure of **Adenosine Dialdehyde**.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, Mass Spectrometry, IR) for **adenosine dialdehyde** are not readily available in the surveyed scientific literature. However, based on its structure, the following characteristic features would be expected:

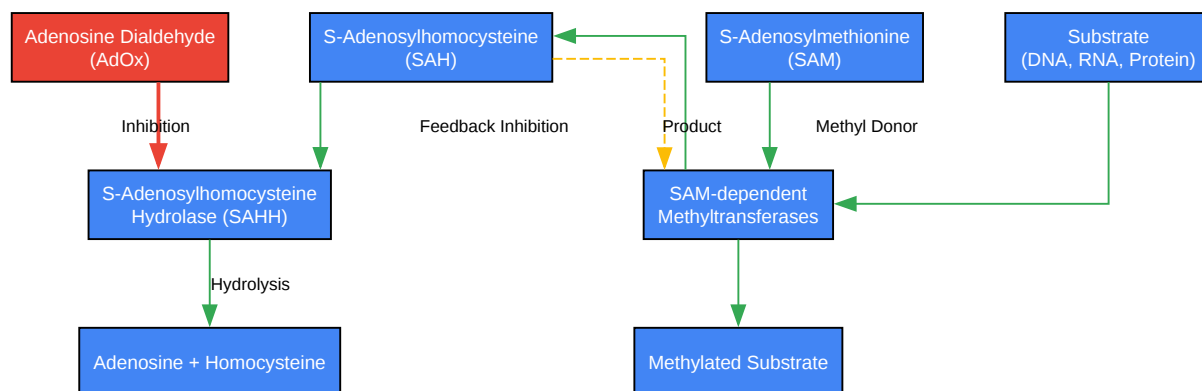
- ¹H NMR: The presence of two aldehyde protons would result in characteristic signals in the downfield region of the spectrum, typically between δ 9-10 ppm. The remaining protons on the modified ribose and the adenine base would show complex splitting patterns.
- ¹³C NMR: The carbonyl carbons of the aldehyde groups would exhibit signals in the highly deshielded region of the spectrum, generally above 190 ppm.
- Mass Spectrometry: The molecular ion peak $[M+H]^+$ would be expected at m/z 266.2. Fragmentation would likely involve cleavage of the glycosidic bond, leading to a fragment corresponding to the adenine base (m/z 136.1), and losses of the elements of the dialdehyde-modified ribose moiety.
- Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the aldehyde groups would be expected in the region of 1720-1740 cm^{-1} .

Mechanism of Action

The primary and most well-characterized mechanism of action of **adenosine dialdehyde** is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH).[5] SAHH is a critical enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of methyltransferases.

By inhibiting SAHH, **adenosine dialdehyde** leads to the intracellular accumulation of SAH. The increased levels of SAH, in turn, competitively inhibit a wide range of SAM-dependent

methyltransferases. This indirect inhibition of methylation is the basis for many of the biological effects of **adenosine dialdehyde**. These effects include the modulation of DNA, RNA, and protein methylation, which can impact gene expression, signal transduction, and other cellular processes.[1][6]



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Caption: Mechanism of action of **Adenosine Dialdehyde**.

Biological Activities

As a consequence of its ability to disrupt cellular methylation, **adenosine dialdehyde** exhibits a broad range of biological activities.

Anti-tumor Activity

Adenosine dialdehyde has demonstrated potent anti-tumor activity in various cancer models. It can suppress the proliferation of cancer cell lines, including breast and lung cancer cells, and murine neuroblastoma cells.[6][7] The anti-proliferative effects are often dose-dependent. Furthermore, it has been shown to reduce the migration ability of cancer cells.[6] In vivo studies have shown that administration of **adenosine dialdehyde** can significantly suppress tumor growth and prolong the lifespan of tumor-bearing mice with minimal systemic toxicity.[4] The anti-cancer effects are linked to the downregulation of autophagy, a cellular process that can promote cancer cell survival.[6]

Antiviral Activity

Adenosine dialdehyde has been shown to be a potent inhibitor of the replication of several viruses, including vaccinia virus and vesicular stomatitis virus (VSV).[4] The antiviral mechanism is thought to be related to the inhibition of viral mRNA methylation, which is crucial for the proper capping and translation of viral proteins.[8]

Table 2: Summary of Biological Activities and Quantitative Data

Activity	Model System	Key Findings	Quantitative Data	Reference(s)
SAHH Inhibition	Bovine Liver	Potent, irreversible inhibitor	Ki = 3.3 nM	[4]
-	-	IC ₅₀ = 40 nM	[1]	
Anti-tumor	Murine Neuroblastoma (in vitro)	Inhibition of cell replication	IC ₅₀ = 1.5 μM	[4]
Murine Neuroblastoma (in vivo)	Suppression of tumor growth, increased lifespan	1.5-2.5 mg/kg/day (s.c. infusion)	[4]	
Breast & Lung Cancer Cells (in vitro)	Reduced proliferation and migration	Effective at 20 μM	[6]	
Antiviral	Vaccinia Virus (in L929 cells)	>90% inhibition of plaque formation	0.5 μM	[8]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of **adenosine dialdehyde** and its application in key biological assays.

Synthesis of Adenosine Dialdehyde via Periodate Oxidation

This protocol describes the synthesis of **adenosine dialdehyde** from adenosine by oxidation with sodium periodate.

Materials:

- Adenosine
- Sodium periodate (NaIO_4)
- Deionized water
- Ethanol
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer
- Ice bath
- Filtration apparatus

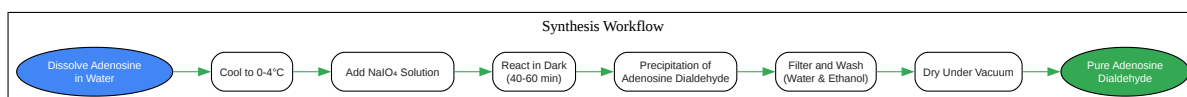
Procedure:

- Dissolve adenosine in deionized water in the reaction vessel.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a freshly prepared aqueous solution of sodium periodate to the adenosine solution. The molar ratio of periodate to adenosine should be slightly in excess (e.g., 1.1:1).
- Continue stirring the reaction mixture in the dark at 0-4°C for approximately 40-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, the product, **adenosine dialdehyde**, will precipitate out of the solution.

- Collect the precipitate by filtration and wash it with cold deionized water and then with cold ethanol to remove any unreacted starting materials and salts.
- Dry the resulting white solid under vacuum to obtain pure **adenosine dialdehyde**.

Purification:

- The precipitated **adenosine dialdehyde** is often of sufficient purity for many applications.
- If further purification is required, recrystallization from a suitable solvent or column chromatography can be employed.



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